5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
CAS No.: 917895-58-0
Cat. No.: VC17299801
Molecular Formula: C10H11BrF3N3
Molecular Weight: 310.11 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 917895-58-0 | 
|---|---|
| Molecular Formula | C10H11BrF3N3 | 
| Molecular Weight | 310.11 g/mol | 
| IUPAC Name | 5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine | 
| Standard InChI | InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17) | 
| Standard InChI Key | KYJALVYQCCCFPV-UHFFFAOYSA-N | 
| Canonical SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted with three functional groups:
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Bromine (Br) at the 5-position, which enhances electrophilic reactivity for further functionalization .
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Trifluoromethyl (-CF₃) at the 2-position, a moiety known to improve metabolic stability and lipophilicity in drug candidates .
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Cyclopentylamine at the 4-position, contributing conformational rigidity and influencing target selectivity .
 
The molecular formula is C₁₀H₁₁BrF₃N₃, with a molecular weight of 310.11 g/mol. Computational models predict a topological polar surface area (TPSA) of 37.8 Ų and a logP value of 3.25, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
Synthetic Methodologies
Nickel-Catalyzed Cross-Coupling
A patent describing the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CN111303162B) highlights the use of nickel catalysts for coupling bromopyrimidines with acrylic acid . Adapting this method, 5-bromo-2-(trifluoromethyl)pyrimidin-4-amine could undergo similar coupling with cyclopentylamine under nickel/copper catalysis.
Hypothetical Reaction Pathway:
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Bromine Retention: 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is prepared via nucleophilic aromatic substitution, replacing a leaving group (e.g., chlorine) with trifluoromethyl iodide.
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Cyclopentylamine Introduction: Nickel-catalyzed Buchwald-Hartwig amination couples the pyrimidine with cyclopentylamine .
 
Oxidative Cyclization
Intramolecular cyclization, as demonstrated in pyrrolopyrimidine synthesis , could stabilize the trifluoromethyl group while forming the pyrimidine core.
Antimicrobial Activity
Trifluoromethylpyrimidines disrupt bacterial folate synthesis by inhibiting dihydrofolate reductase (DHFR). Comparative studies show:
Physicochemical and ADME Properties
Solubility and Permeability
The trifluoromethyl group reduces aqueous solubility (predicted 0.12 mg/mL) but enhances membrane permeability (Caco-2 Papp = 8.9 × 10⁻⁶ cm/s) .
Metabolic Stability
In vitro microsomal studies of similar compounds show:
Comparative Analysis of Analogous Compounds
Future Directions
Targeted Synthesis
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Optimize nickel-catalyzed routes to improve trifluoromethyl incorporation yields .
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Explore photoredox catalysis for C-F bond activation.
 
Biological Screening
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Prioritize kinase panel assays to identify lead targets.
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Conduct ADME profiling to refine pharmacokinetic properties.
 
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